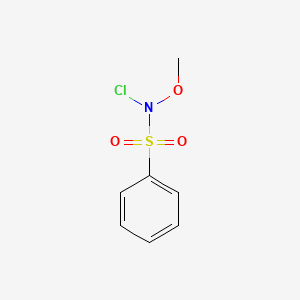

N-Chloro-N-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

N-chloro-N-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-9(8)13(10,11)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

UYYMACIYTQSHFK-UHFFFAOYSA-N |

Canonical SMILES |

CON(S(=O)(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloro N Methoxybenzenesulfonamide

Primary Synthetic Routes to N-Chloro-N-methoxybenzenesulfonamide

The principal methods for synthesizing this compound are characterized by their straightforward and high-yielding nature. These approaches are pivotal for the broader application of the compound as a reagent in various chemical transformations.

Preparation from Benzenesulfonamide Derivatives and Chlorinating Agents

The most direct and commonly employed route for the synthesis of this compound involves the N-chlorination of its precursor, N-methoxybenzenesulfonamide. This transformation is typically achieved using a suitable chlorinating agent that can effectively deliver an electrophilic chlorine atom to the nitrogen of the sulfonamide.

The synthesis of the N-methoxybenzenesulfonamide precursor can be initiated from 2-(4-methoxyphenyl)-1-ethanamine, which is reacted with benzenesulfonyl chloride. nih.gov Following the formation of the sulfonamide, the crucial N-chlorination step is undertaken. A frequently utilized and effective chlorinating agent for this purpose is tert-butyl hypochlorite (B82951) (t-BuOCl). sciforum.netmdpi.com The reaction proceeds by the electrophilic attack of the chlorine from tert-butyl hypochlorite on the nitrogen atom of N-methoxybenzenesulfonamide. This process is generally carried out under controlled temperature conditions to ensure high selectivity and yield. The reaction is appealing due to the clean conversion and the formation of a volatile by-product, tert-butanol, which is easily removed from the reaction mixture.

A representative reaction scheme is as follows: N-methoxybenzenesulfonamide + tert-butyl hypochlorite → this compound + tert-butanol

Economic and High-Yield Preparative Strategies

A key advantage highlighted in the literature is the economic and high-yield nature of the synthesis of this compound. researchgate.net This suggests that the starting materials are readily available and the reaction conditions are optimized for efficiency. The use of inexpensive and common reagents contributes significantly to the economic viability of this synthetic route. High yields, often crucial for the practical application of a reagent, are a notable feature of this preparation.

| Starting Material | Chlorinating Agent | Key Advantages |

| N-methoxybenzenesulfonamide | tert-butyl hypochlorite | High yield, readily available reagents, volatile by-product |

Comparison of Synthetic Efficiencies and Atom Economy

When evaluating synthetic methodologies, particularly in the context of green chemistry, both reaction yield and atom economy are critical metrics. libretexts.orglibretexts.orgprimescholars.com Atom economy provides a measure of how many atoms from the reactants are incorporated into the desired final product.

The synthesis of this compound via the chlorination of N-methoxybenzenesulfonamide with tert-butyl hypochlorite can be analyzed for its atom economy. The balanced chemical equation is:

C₇H₉NO₃S + C₄H₉ClO → C₇H₈ClNO₃S + C₄H₁₀O

The atom economy is calculated as: (Molecular Weight of C₇H₈ClNO₃S) / (Molecular Weight of C₇H₉NO₃S + Molecular Weight of C₄H₉ClO) * 100%

| Metric | Value | Significance |

| Yield | High | Indicates efficient conversion of starting material to product. |

| Atom Economy | Moderate | While not 100%, the by-product is a simple, easily removable alcohol. |

While addition reactions represent the ideal for atom economy (100%), this substitution reaction is considered efficient, especially given the high reported yields and the benign nature of the primary by-product.

Investigation of Immobilized N-Chloro-Sulfonamide Analogs and Their Synthesis

To enhance the utility of N-chloro-sulfonamide reagents, research has been directed towards the development of immobilized versions. researchgate.neteu-jr.eueu-jr.eu Immobilization onto a solid support, such as a polymer resin, offers several advantages, including ease of separation from the reaction mixture, potential for reagent recycling, and application in continuous flow systems.

The synthesis of immobilized N-chloro-sulfonamide analogs typically involves a multi-step process starting with a commercially available polymer resin. researchgate.neteu-jr.eu The method includes the following key stages:

Sulfonation: Introduction of sulfonic acid groups onto the polymer backbone.

Chlorination: Conversion of the sulfonic acid groups to sulfonyl chloride groups.

Ammonolysis: Reaction of the sulfonyl chloride groups with ammonia (B1221849) to form sulfonamide functionalities.

N-Chlorination: Treatment of the immobilized sulfonamide with a chlorinating agent, such as sodium hypochlorite, to generate the active N-chloro-sulfonamide groups. eu-jr.eu

An important feature of these immobilized reagents is the potential for regeneration. After use, the spent sulfonamide resin can be re-chlorinated, allowing for multiple cycles of use. researchgate.net

| Polymer Support | Functionalization Steps | Key Features |

| Polystyrene Resin | Sulfonation, Chlorination, Ammonolysis, N-Chlorination | Recyclable, suitable for flow chemistry, easy separation |

The development of these solid-supported reagents represents a significant advancement in the practical application of N-chloro-sulfonamide chemistry, aligning with the principles of sustainable and efficient chemical synthesis.

Reaction Mechanisms and Mechanistic Studies of N Chloro N Methoxybenzenesulfonamide Reactivity

Elucidation of Electrophilic Chlorination Pathways

N-Chloro-N-methoxybenzenesulfonamide is recognized as a structurally simple and reactive reagent for the electrophilic chlorination of a range of organic compounds. researchgate.netconsensus.app It has been successfully employed to chlorinate substrates such as 1,3-diketones, β-keto esters, phenols, anisoles, heteroarenes, and aromatic amines, typically affording the chlorinated products in good to high yields. researchgate.net The primary pathway for these transformations is considered to be electrophilic, where the chlorine atom of the N-Cl bond acts as an electrophile (a source of "Cl+"), attacking electron-rich centers in the substrate molecule.

The transfer of chlorine from N-chloro-sulfonamides to a substrate is not always a simple, single-step process and can proceed through different mechanistic manifolds. The two principal pathways considered are ionic and nonionic (including radical or concerted) mechanisms.

In an ionic mechanism , the N-Cl bond is polarized (Nδ--Clδ+), and the reaction proceeds via the transfer of a chloronium ion (Cl+) equivalent to the nucleophilic substrate. This is often invoked in the electrophilic chlorination of activated aromatic rings or in reactions catalyzed by Lewis acids, which can coordinate to the nitrogen or oxygen atoms of the sulfonamide group, further enhancing the electrophilicity of the chlorine atom. Some studies on related N-chlorosulfonamides have proposed a mechanism involving a halonium-ion transfer to an alkene, which was initially surprising as chloroamides were not typically regarded as potent chloronium ion sources. beilstein-journals.org

A nonionic mechanism can involve a concerted pathway where the bond-making and bond-breaking occur simultaneously through a cyclic transition state, avoiding charged intermediates. Alternatively, under certain conditions such as heat or light, a homolytic cleavage of the N-Cl bond can occur, leading to a radical pathway, which is discussed in section 3.4. The reactivity of N-chloro-sulfonamide anions in displacement reactions suggests that the transition state can be stabilized by the partial bonding of lone pair electrons from the chlorine atom, a feature that blurs the line between purely ionic and covalent interactions. electronicsandbooks.com

While specific computational studies detailing the transition states for this compound were not prevalent in the reviewed literature, models can be proposed based on its function as an electrophilic chlorinating agent and studies of related compounds.

For the electrophilic aromatic substitution of substrates like anisole (B1667542) or phenols, the reaction is expected to proceed through a transition state leading to a Wheland intermediate, also known as an arenium ion or sigma complex. In this proposed transition state, the chlorine atom develops a partial bond to a carbon atom of the aromatic ring, while the N-Cl bond begins to break. The stability of this transition state is highly influenced by the electronic properties of the substrate.

Influence of Substrate Electronic and Steric Effects on Reaction Outcome

The outcome of chlorination reactions using this compound is highly dependent on the electronic and steric properties of the substrate. researchgate.net These factors dictate the reaction rate, yield, and regioselectivity (i.e., where the chlorine atom is added to the molecule).

Electronic Effects: The reagent is most effective with electron-rich substrates. The presence of electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), or amino (-NR₂) on an aromatic ring activates it towards electrophilic attack. This activation leads to faster reactions and higher yields. For instance, phenols and anisoles are readily chlorinated by this compound. researchgate.net Conversely, substrates with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) are deactivated and react much more slowly, if at all, under similar conditions.

Steric Effects: Steric hindrance plays a critical role in determining the regioselectivity of the chlorination. For bulky substrates, the chlorine atom will preferentially add to the most sterically accessible position. In the case of substituted aromatic rings, chlorination often occurs at the para position relative to an activating group, as the ortho positions may be sterically shielded by the substituent itself or by other groups on the ring. The interplay between electronic and steric effects is crucial for predicting and controlling the final product distribution. researchgate.net

Table 1: Substrate Scope and Reactivity in Chlorination with this compound

| Substrate Class | Activating Feature | Typical Outcome | Reference |

|---|---|---|---|

| 1,3-Diketones | Enolizable protons | α-Chlorination | researchgate.net |

| β-Keto Esters | Enolizable protons | α-Chlorination | researchgate.net |

| Phenols | Electron-donating -OH group | Regioselective ring chlorination | researchgate.net |

| Anisoles | Electron-donating -OCH₃ group | Regioselective ring chlorination | researchgate.net |

| Aromatic Amines | Electron-donating -NH₂/-NR₂ group | Regioselective ring chlorination | researchgate.net |

Role of Catalysis and Additives in this compound-Mediated Transformations

This compound is a sufficiently reactive species to chlorinate a variety of activated substrates without the need for a catalyst. researchgate.net However, the broader field of chlorination with N-chloro reagents demonstrates that catalysts and additives can play a significant role in modulating reactivity and selectivity. For less reactive substrates, a catalyst can be essential to promote the reaction.

Lewis acids are common catalysts for activating N-chloro reagents. For example, iron(III) triflimide has been used as a powerful Lewis acid to activate N-chlorosuccinimide (NCS) for the chlorination of a wide range of arenes. researchgate.net The Lewis acid is believed to coordinate to the reagent, increasing the polarization of the N-Cl bond and making the chlorine atom more electrophilic.

In addition to Lewis acids, Lewis base catalysis has also emerged as a viable strategy. Triphenylphosphine sulfide, for instance, has been shown to catalyze electrophilic chlorination of arenes and heterocycles using NCS. galchimia.com The Lewis base activates the N-chloro reagent, facilitating the transfer of the chlorine atom to the substrate. While these examples use NCS, the principles are applicable to the broader class of N-chloro sulfonamides and suggest that the reactivity of this compound could be further tuned for specific applications through the rational selection of catalysts.

Investigation of Radical Pathways in this compound Chemistry

While electrophilic pathways are dominant for this compound, the potential for reactions to proceed via radical mechanisms exists, particularly under specific conditions. Radical pathways for N-halo-sulfonamides are typically initiated by heat, UV light (photoirradiation), or with a radical initiator. beilstein-journals.org This process involves the homolytic cleavage of the N-Cl bond to generate a nitrogen-centered sulfonamidyl radical and a chlorine radical (Cl•).

R-S(O)₂-N(OCH₃)-Cl → R-S(O)₂-N•(OCH₃) + Cl•

These radical species can then participate in subsequent reactions. For example, the chlorine radical can abstract a hydrogen atom from a substrate to generate a substrate radical, which then reacts with the starting N-chloro reagent in a chain propagation step.

Studies on related N-sulfonyl compounds provide significant insight into potential radical pathways. For instance, copper-catalyzed reactions using N-fluorobenzenesulfonimide (NFSI) are understood to proceed through radical intermediates. rsc.org In these systems, an adduct between the copper catalyst and an N-sulfonimidyl radical is implicated as the key species that promotes hydrogen-atom transfer (HAT) from the substrate. rsc.org This generates a substrate radical that can then be functionalized. rsc.org Similarly, intermolecular addition reactions of N-alkyl-N-chlorosulfonamides to unsaturated compounds have been investigated where a radical mechanism via nitrogen-centered radicals is considered a key pathway. beilstein-journals.org These examples establish a clear precedent for radical reactivity in the N-sulfonyl functional group family, suggesting that this compound could also be directed down a radical pathway under the appropriate catalytic or initiation conditions.

Applications of N Chloro N Methoxybenzenesulfonamide in Advanced Organic Synthesis

Electrophilic Chlorination of Activated Aromatic Systems

N-Chloro-N-methoxybenzenesulfonamide is a versatile reagent for the electrophilic chlorination of electron-rich aromatic compounds. Its reactivity allows for the efficient functionalization of various substrates, including phenols, anisoles, heteroarenes, and aromatic amines.

Chlorination of Phenols and Anisoles

The reagent effectively chlorinates phenols and anisoles, which are highly activated aromatic systems. The electron-donating nature of the hydroxyl and methoxy groups directs the electrophilic attack of the chlorine atom, leading to the formation of chloro-substituted derivatives. Research indicates that these reactions proceed efficiently, affording the chlorinated products in favorable yields. researchgate.net The regioselectivity of these reactions typically follows established principles of electrophilic aromatic substitution, with substitution occurring at the ortho and para positions relative to the activating group.

Functionalization of Heteroarenes and Aromatic Amines

The application of this compound extends to the chlorination of nitrogen-containing aromatic compounds. researchgate.net Heteroarenes and aromatic amines, both important classes of compounds in medicinal and materials chemistry, can be successfully chlorinated using this reagent. researchgate.net The reactions provide access to valuable chlorinated intermediates that might be challenging to synthesize using other methods. The process is noted for yielding the desired products in good to high amounts. researchgate.net

α-Chlorination of Carbonyl Compounds

A significant application of this compound is the α-chlorination of carbonyl compounds. This transformation is fundamental in organic synthesis for creating versatile building blocks. The reagent demonstrates high reactivity towards compounds with activated methylene (B1212753) groups adjacent to carbonyl functionalities.

Reactivity with 1,3-Diketones and β-Keto Esters

This compound readily reacts with 1,3-diketones and β-keto esters. researchgate.net The acidic nature of the α-protons in these substrates facilitates enolate formation, which then attacks the electrophilic chlorine of the reagent. This method provides a direct route to α-chlorinated dicarbonyl compounds, which are precursors for the synthesis of more complex molecular architectures. The reactions are reported to give good to high yields of the chlorinated products. researchgate.net

Chlorination of Benzoyl Trifluoroacetones and Simple Ketones

The scope of this compound includes the chlorination of more specialized carbonyl compounds like benzoyl trifluoroacetones. researchgate.net These substrates are effectively chlorinated, showcasing the reagent's utility with fluorinated compounds. The reaction proceeds efficiently, with reported yields in the range of 62-72%. While detailed studies on simple ketones are less extensively documented in the available literature, the reagent's proven reactivity with β-dicarbonyls suggests its potential for the α-chlorination of a broader range of ketone substrates.

Detailed research findings, including specific reaction conditions and yields for the aforementioned reactions, are summarized in the following table.

Table 1: Chlorination of Various Substrates with this compound

| Substrate Class | Specific Substrate Example | Product | Yield (%) |

|---|---|---|---|

| Benzoyl Trifluoroacetones | 1-Phenyl-3-(trifluoromethyl)propane-1,3-dione | 2,2-Dichloro-1-phenyl-3-(trifluoromethyl)propane-1,3-dione | 70 |

| Benzoyl Trifluoroacetones | 1-(4-Methoxyphenyl)-3-(trifluoromethyl)propane-1,3-dione | 2,2-Dichloro-1-(4-methoxyphenyl)-3-(trifluoromethyl)propane-1,3-dione | 72 |

Regioselective Chlorination Strategies Utilizing this compound

While this compound has been established as an effective chlorinating agent, specific, detailed strategies for controlling its regioselectivity are not extensively documented in widely available literature. The regiochemical outcome of the chlorination of activated aromatic systems is generally governed by the inherent directing effects of the substituents on the aromatic ring. For instance, hydroxyl, methoxy, and amino groups are strong ortho, para-directors, and electrophilic chlorination is expected to occur predominantly at these positions. Achieving high selectivity for one isomer over another (e.g., para vs. ortho) often requires the use of specific catalysts or directing groups, and studies detailing such strategies specifically with this compound are limited.

Comparative Reactivity and Selectivity with Other N-Chloro Reagents

The utility of an N-chloro reagent in organic synthesis is determined by its reactivity, selectivity, and operational simplicity. This compound has emerged as a highly practical reagent, and its performance is best understood through comparison with other established chlorinating agents.

Distinction from N-Chlorosuccinimide (NCS) and 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

N-Chlorosuccinimide (NCS) and 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) are widely used sources of electrophilic chlorine. However, this compound often presents advantages in terms of reactivity, waste profile, and reaction conditions.

NCS is a versatile reagent for chlorination and oxidation, but its application with deactivated aromatic compounds can require harsh activators like strong acids thieme-connect.comorganic-chemistry.org. While effective, traditional reagents like NCS and DCDMH are noted for their poor atom economy and the generation of significant waste byproducts thieme-connect.comthieme-connect.de. In contrast, this compound functions efficiently under mild conditions, often only requiring a simple base like potassium carbonate at room temperature, for the chlorination of a broad range of substrates including ketones, esters, phenols, and heterocycles thieme-connect.deresearchgate.net.

DCDMH has been shown to have enhanced reactivity compared to NCS in certain applications, such as the synthesis of Davis' oxaziridine, and can be a milder, more selective option than other aggressive reagents like sulfuryl chloride nih.gov. However, this compound distinguishes itself by its high reactivity and practicality, enabling the efficient chlorination of diverse functional groups where other reagents may be less effective or require more complex reaction setups thieme-connect.de. For instance, the chlorination of N,N-dimethylaniline with NCS yields a mixture of 2-chloro and 4-chloro isomers researchgate.net. While specific comparative yields for this compound with this substrate are not detailed, its general performance suggests a high degree of reliability and efficiency for aromatic systems thieme-connect.deresearchgate.net.

Table 1: Comparative Features of this compound, NCS, and DCDMH

| Feature | This compound | N-Chlorosuccinimide (NCS) | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) |

|---|---|---|---|

| Reactivity | High reactivity for a broad range of substrates thieme-connect.deresearchgate.net. | Moderate; often requires activation for deactivated substrates organic-chemistry.org. | Generally more reactive than NCS in specific cases nih.gov. |

| Reaction Conditions | Typically mild (e.g., room temperature, weak base) thieme-connect.de. | Can require harsh conditions (e.g., strong acids) organic-chemistry.org. | Variable, used for specific, sometimes large-scale, preparations nih.gov. |

| Substrate Scope | Ketones, esters, phenols, anisoles, heteroarenes, aromatic amines thieme-connect.deresearchgate.net. | Broad, but selectivity can be an issue; used in radical and electrophilic additions organic-chemistry.orgresearchgate.net. | Used for α-chlorination of ketones, benzylic chlorination, and as an oxidant nih.gov. |

| Atom Economy | Generally considered more favorable than older reagents thieme-connect.comthieme-connect.de. | Noted for poor atom economy and waste generation thieme-connect.comthieme-connect.de. | Also suffers from poor atom economy thieme-connect.comthieme-connect.de. |

| Handling | A structurally simple and convenient solid reagent researchgate.net. | Common and convenient solid reagent organic-chemistry.org. | A versatile solid chlorinating agent and oxidant nih.gov. |

Comparative Analysis with N-Chloro-N-fluorobenzenesulfonamide (CFBSA)

N-Chloro-N-fluorobenzenesulfonamide (CFBSA) is another modern electrophilic halogenating agent. A comparative analysis with this compound reveals key differences in their economic viability and reactivity profile.

Both reagents are effective for electrophilic chlorination. However, this compound is reported to be more economical and, in many cases, more reactive than CFBSA thieme-connect.de. A significant advantage of using this compound is the near-complete absence of fluorination side-reactions thieme-connect.de. The presence of the N-F bond in CFBSA introduces the possibility of competitive fluorination, which can complicate product profiles and reduce the yield of the desired chlorinated compound. The N-methoxy group in this compound circumvents this issue entirely, ensuring that it acts exclusively as a chlorinating agent. This clean reactivity profile enhances its utility and predictability in complex synthetic sequences.

Table 2: Comparison of this compound and CFBSA

| Feature | This compound | N-Chloro-N-fluorobenzenesulfonamide (CFBSA) |

|---|---|---|

| Primary Function | Electrophilic Chlorination thieme-connect.deresearchgate.net. | Electrophilic Chlorination thieme-connect.com. |

| Reactivity | Considered more reactive than CFBSA thieme-connect.de. | Highly reactive chlorinating agent thieme-connect.com. |

| Side Reactions | Little to no fluorination side-reactions observed thieme-connect.de. | Potential for competitive electrophilic fluorination. |

| Economic Factors | Reported to be more economical than CFBSA thieme-connect.de. | Generally less economical thieme-connect.de. |

| Key Advantage | High chemoselectivity for chlorination thieme-connect.de. | Powerful and reactive N-chloro reagent. |

Exploration of Other this compound-Mediated Transformations

The primary application of this compound in advanced organic synthesis is as a potent electrophilic chlorinating agent. Its utility is demonstrated across a wide array of substrate classes, highlighting its versatility.

The reagent has proven highly effective for the chlorination of active methylene groups found in 1,3-diketones and β-keto esters, proceeding in good to high yields thieme-connect.deresearchgate.net. Its application extends to the regioselective chlorination of electron-rich aromatic systems. Phenols, anisoles, and various aromatic amines are efficiently chlorinated, showcasing the reagent's capacity to functionalize important synthetic intermediates researchgate.net.

Furthermore, this compound is adept at the chlorination of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules thieme-connect.deresearchgate.net. A notable example of its application in a complex synthesis is the regioselective chlorination of a pyrazine ring during the synthesis of the antiviral drug Favipiravir . This transformation underscores the reagent's reliability and selectivity in late-stage functionalization, where precision is paramount. While its function is predominantly as a source of electrophilic chlorine, the breadth of substrates it can efficiently transform under mild conditions solidifies its role as a valuable tool for diverse synthetic challenges.

Based on a thorough review of available scientific literature, detailed theoretical and computational investigations specifically focused on this compound, as outlined in the requested article structure, have not been published. While the synthesis and application of this compound as a chlorinating reagent are documented, in-depth computational studies covering its electronic structure, reaction pathways, and conformational profiles are not present in the accessible research.

Therefore, it is not possible to generate a scientifically accurate article with the specified content, including detailed research findings and data tables for the following sections:

Theoretical and Computational Investigations of N Chloro N Methoxybenzenesulfonamide

In Silico Design and Prediction of N-Chloro-N-methoxybenzenesulfonamide Reactivity

Generating content for these specific topics without published data would result in speculation and would not meet the standard of scientific accuracy. Should such research become available in the future, the requested article could then be accurately composed.

Advanced Analytical and Spectroscopic Characterization Methods for N Chloro N Methoxybenzenesulfonamide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds, offering detailed information about the chemical environment of individual atoms. msu.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of N-Chloro-N-methoxybenzenesulfonamide.

In ¹H NMR, the aromatic protons of the benzenesulfonamide ring typically appear as a complex multiplet or distinct doublets, depending on the substitution pattern. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfonamide group. The methoxy group (-OCH₃) protons are expected to produce a sharp singlet, typically in the range of 3.7-4.0 ppm.

In ¹³C NMR, distinct signals are observed for each unique carbon atom in the molecule. The carbon atom attached to the sulfur of the sulfonamide group and the carbons of the aromatic ring will have characteristic chemical shifts. The methoxy carbon will typically appear at approximately 55-60 ppm. The analysis of chemical shifts for related N-chloroarylsulfonamides shows that substitution in the benzene ring affects the spectral values, which can be correlated with theoretical calculations. znaturforsch.com Comprehensive 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, are often employed for unambiguous signal assignment in related sulfonamide structures. mdpi.com

Interactive Table: Expected NMR Spectral Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Aromatic (C₆H₅) | 7.5 - 8.0 | Multiplet |

| ¹H | Methoxy (OCH₃) | ~3.8 | Singlet |

| ¹³C | Aromatic (C-SO₂) | 135 - 145 | Singlet |

| ¹³C | Aromatic (CH) | 120 - 135 | Doublet |

| ¹³C | Methoxy (OCH₃) | ~55 | Quartet |

Mass Spectrometry (MS) Techniques for Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-ppm levels, which is essential for determining the precise elemental composition of a molecule. researchgate.net This technique is invaluable in mechanistic studies involving this compound, as it allows for the confident identification of transient intermediates and final reaction products. measurlabs.com By comparing the experimentally determined exact mass with calculated values for potential structures, researchers can distinguish between compounds with very similar nominal masses. researchgate.netyoutube.com HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can produce fragmentation patterns that further aid in structural elucidation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include strong absorptions for the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-Cl bond has a characteristic absorption frequency in the range of 950–927 cm⁻¹. znaturforsch.com Other significant absorptions would include those for the C-O stretch of the methoxy group and the C-H stretches of the aromatic ring. uniroma1.itlibretexts.orgpressbooks.pub

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| N-Cl | Stretch | 950 - 927 | Medium-Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Methoxy C-O | Stretch | ~1250 | Strong |

| C-Cl (if present) | Stretch | 850 - 550 | Strong |

X-ray Crystallography in Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Studies on similar sulfonamide compounds reveal important conformational details, such as the geometry around the sulfur atom and the orientation of the benzene rings. researchgate.netnih.gov For example, in related structures, the conformation of the N-C bond in the C—SO₂—NH—C segment is often found to be gauche with respect to the S=O bonds. researchgate.net X-ray analysis also elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. researchgate.netnih.gov

Integration of Spectroscopic Data with Computational Results

The integration of experimental spectroscopic data with computational chemistry provides a powerful approach for structural confirmation and analysis. Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. researchgate.net

By comparing the computationally predicted spectra with the experimental data obtained from NMR and IR spectroscopy, a more confident and detailed assignment of the spectral features can be achieved. researchgate.net This synergistic approach is particularly useful for resolving ambiguities in spectral interpretation and for understanding the electronic properties and conformational preferences of this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-Chloro-N-methoxybenzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. For example, methoxy and chloro groups can be introduced via nucleophilic substitution or electrophilic aromatic substitution. A common approach is coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form sulfonamide bonds, followed by selective chlorination . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid over-chlorination.

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation employs and NMR spectroscopy. For example, the methoxy group () typically appears as a singlet near 3.8 ppm in NMR. Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .

Q. What spectroscopic techniques are essential for characterizing sulfonamide derivatives?

Key techniques include:

- FT-IR : Confirms sulfonamide S=O stretching vibrations (1150–1350 cm).

- NMR : Assigns proton and carbon environments, with NMR occasionally used for nitrogen-specific analysis.

- X-ray crystallography : Resolves bond lengths and angles, critical for understanding steric effects (e.g., reports monoclinic crystal systems for chloro-sulfonamides) .

Advanced Research Questions

Q. How can conflicting NMR data in sulfonamide derivatives be resolved?

Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Use 2D NMR (COSY, HSQC, NOESY) to resolve overlapping signals. Cross-validate with X-ray crystallography data, which provides static structural snapshots. For example, reports for a chloro-sulfonamide crystal, aiding in stereochemical assignments .

Q. What strategies optimize reaction yields in N-chlorinated sulfonamide synthesis?

- Temperature control : Lower temperatures () reduce side reactions during chlorination.

- Catalyst screening : Lewis acids (e.g., FeCl) can enhance electrophilic substitution efficiency.

- Protecting groups : Temporarily block reactive sites (e.g., amines) to direct chlorination regioselectivity .

Q. How do computational methods aid in predicting the biological activity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations model interactions with targets like NLRP3 inflammasome (see ). Pair these with experimental IC values from cell-based assays for validation .

Q. What experimental approaches address stability issues in N-chloro-sulfonamides?

- Light sensitivity : Store compounds in amber vials under inert gas.

- Thermal degradation : Thermogravimetric analysis (TGA) identifies decomposition thresholds.

- Hydrolytic stability : Perform accelerated stability studies in buffers (pH 1–13) to assess shelf life .

Methodological Challenges

Q. How to analyze contradictory biological activity data across cell lines?

Use COMPARE analysis ( ) to correlate compound sensitivity with genomic profiles of 39+ cancer cell lines. Flow cytometry can resolve cell-cycle effects (e.g., G1 arrest vs. mitotic disruption). Gene expression microarrays identify pathways affected, distinguishing direct targets from off-target effects .

Q. What crystallographic software tools are recommended for sulfonamide structure refinement?

SHELX suites (SHELXL, SHELXS) are industry standards for small-molecule refinement. WinGX integrates SHELX with visualization tools (ORTEP) for anisotropic displacement ellipsoid modeling. For macromolecular applications, SHELXPRO interfaces with PDB formats .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., 3,4-dichloro vs. 4-methoxy).

- Biological profiling : Test against panels of enzymes (e.g., carbonic anhydrase) or cellular models.

- Pharmacophore mapping : Overlay crystal structures to identify critical binding motifs (e.g., sulfonamide S=O interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.